3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers
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Overview
Description
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers, is an organosulfur compound with the molecular formula C(6)H({12})S(_2). This compound features a cyclopentane ring substituted with a methylsulfanyl group and a thiol group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)cyclopentane-1-thiol typically involves the following steps:
Cyclopentane Derivative Formation: Starting with cyclopentane, a halogenation reaction introduces a halogen atom (e.g., bromine) to form a cyclopentyl halide.
Thiol Group Introduction: The cyclopentyl halide undergoes a nucleophilic substitution reaction with a thiol reagent (e.g., sodium hydrosulfide) to introduce the thiol group.
Methylsulfanyl Group Addition:
Industrial Production Methods
In an industrial setting, the production of 3-(methylsulfanyl)cyclopentane-1-thiol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific solvents are used to enhance reaction rates and selectivity. The purification of the final product often involves distillation or chromatography to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)cyclopentane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)), sodium hypochlorite (NaOCl), and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Disulfides (e.g., 3,3’-dithiobis(methylsulfanyl)cyclopentane) or sulfonic acids.
Reduction: Cyclopentane derivatives with reduced sulfur content.
Substitution: Cyclopentane derivatives with different substituents replacing the methylsulfanyl group.
Scientific Research Applications
3-(methylsulfanyl)cyclopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)cyclopentane-1-thiol involves its interaction with biological molecules through its thiol and methylsulfanyl groups. These functional groups can form covalent bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-thiol: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.
3-(methylsulfanyl)cyclopentane: Lacks the thiol group, reducing its reactivity in redox and substitution reactions.
3-(ethylsulfanyl)cyclopentane-1-thiol: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical properties and reactivity.
Uniqueness
3-(methylsulfanyl)cyclopentane-1-thiol is unique due to the presence of both a thiol and a methylsulfanyl group, providing a combination of reactivity and versatility in chemical synthesis and biological interactions. The mixture of diastereomers adds another layer of complexity, offering diverse stereochemical properties that can be exploited in various applications.
Properties
CAS No. |
2648941-50-6 |
---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 |
Purity |
95 |
Origin of Product |
United States |
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